![molecular formula C9H8ClFN2O B12828658 2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12828658.png)
2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a chloromethyl group at the 2-position, a fluorine atom at the 7-position, and a methoxy group at the 5-position, making it a unique and potentially valuable molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole typically involves the cyclization of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method includes the reaction of 4-fluoro-2-methoxyaniline with chloroacetic acid under acidic conditions to form the desired benzimidazole ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzimidazoles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: Utilized in the development of functional materials, such as organic semiconductors and dyes for solar cells.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets. Additionally, the methoxy group can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability .
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-5-methoxy-1H-benzo[d]imidazole: Lacks the fluorine atom at the 7-position.
2-(Chloromethyl)-7-fluoro-1H-benzo[d]imidazole: Lacks the methoxy group at the 5-position.
2-(Chloromethyl)-5,7-difluoro-1H-benzo[d]imidazole: Contains an additional fluorine atom at the 5-position.
Uniqueness
2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole is unique due to the specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both the fluorine and methoxy groups can enhance its potential as a versatile building block for the synthesis of novel compounds with improved pharmacological profiles .
Propiedades
Fórmula molecular |
C9H8ClFN2O |
|---|---|
Peso molecular |
214.62 g/mol |
Nombre IUPAC |
2-(chloromethyl)-4-fluoro-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C9H8ClFN2O/c1-14-5-2-6(11)9-7(3-5)12-8(4-10)13-9/h2-3H,4H2,1H3,(H,12,13) |
Clave InChI |
ONAAFXVWNINZOH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)F)N=C(N2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)




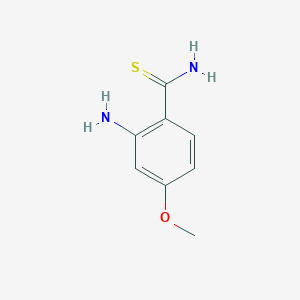
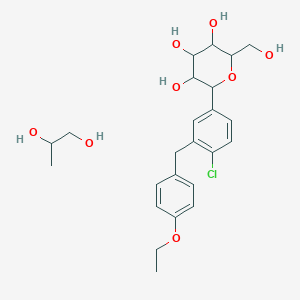
![2-Aminoimidazo[1,2-a]pyridin-6-ol](/img/structure/B12828623.png)
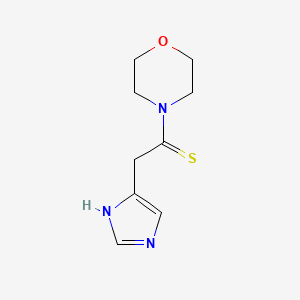
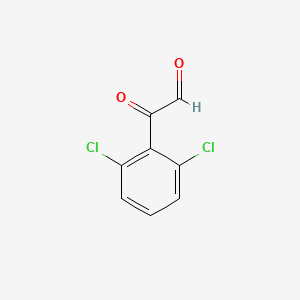
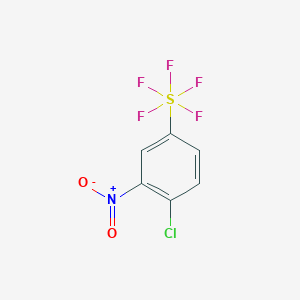
![(18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B12828650.png)
